molecular formula C9H7NO3 B6266872 (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid CAS No. 1630421-15-6

(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid

Cat. No.: B6266872
CAS No.: 1630421-15-6
M. Wt: 177.16 g/mol
InChI Key: WNSURQHMHJSIGA-QMMMGPOBSA-N
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Description

(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a cyanophenyl group attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid typically involves the reaction of 4-cyanobenzaldehyde with a suitable chiral catalyst to ensure the formation of the (2S) enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(4-cyanophenyl)-2-oxoacetic acid.

    Reduction: Formation of (2S)-2-(4-aminophenyl)-2-hydroxyacetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyacetic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4-aminophenyl)-2-hydroxyacetic acid
  • (2S)-2-(4-methoxyphenyl)-2-hydroxyacetic acid
  • (2S)-2-(4-nitrophenyl)-2-hydroxyacetic acid

Uniqueness

(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. The cyanophenyl group enhances the compound’s ability to participate in specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1630421-15-6

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13)/t8-/m0/s1

InChI Key

WNSURQHMHJSIGA-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@@H](C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)O)O

Purity

95

Origin of Product

United States

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